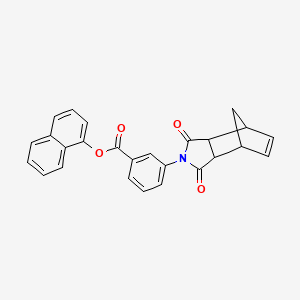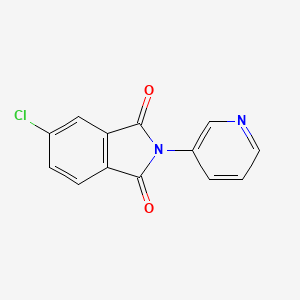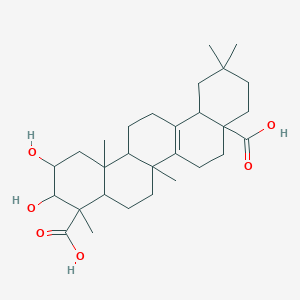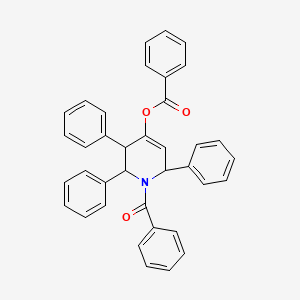
1-Phenyl-5-sulfanylideneimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5-sulfanylideneimidazolidin-2-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at position 1 and a sulfanylidene group at position 5 of the imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-sulfanylideneimidazolidin-2-one typically involves the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate to yield the desired imidazolidinone compound . The reaction is usually carried out in ethanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring efficient purification processes, and maintaining consistent product quality.
化学反応の分析
Types of Reactions
1-Phenyl-5-sulfanylideneimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
1-Phenyl-5-sulfanylideneimidazolidin-2-one has found applications in various scientific research fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-Phenyl-5-sulfanylideneimidazolidin-2-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 1-Phenyl-2-sulfanylideneimidazolidin-4-one
- 5-Ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Uniqueness
1-Phenyl-5-sulfanylideneimidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group at position 5, as opposed to other positions, significantly influences its reactivity and interaction with biological targets .
特性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
1-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C9H8N2OS/c12-9-10-6-8(13)11(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) |
InChIキー |
VXVZIYLGHPAMAX-UHFFFAOYSA-N |
正規SMILES |
C1C(=S)N(C(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B15150473.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)



![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150546.png)
![3,4-Bis[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B15150551.png)

![Butyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B15150561.png)

![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B15150592.png)
